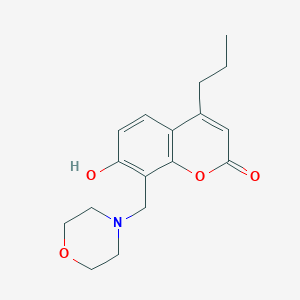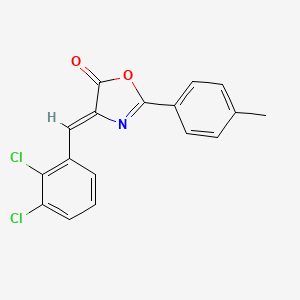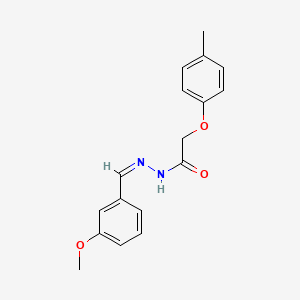
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one, also known as LY294002, is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in many cellular processes, including cell growth, proliferation, survival, and motility. LY294002 has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been elucidated in detail.
Wissenschaftliche Forschungsanwendungen
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one is used extensively in scientific research as a tool compound to study the role of PI3K in various cellular processes. It has been shown to inhibit the activity of all isoforms of PI3K, making it a valuable tool for studying the PI3K signaling pathway. This compound has been used in a wide range of research areas, including cancer biology, immunology, neurobiology, and cardiovascular research. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, and it has been used to study the role of PI3K in T cell activation and differentiation. In neurobiology, this compound has been used to investigate the role of PI3K in synaptic plasticity and memory formation, and in cardiovascular research, it has been used to study the effects of PI3K inhibition on cardiac function.
Wirkmechanismus
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one inhibits PI3K by binding to the ATP-binding site of the enzyme. PI3K catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which activates downstream signaling pathways, including the Akt/mTOR pathway. This compound blocks this process by preventing the formation of PIP3, thereby inhibiting Akt/mTOR signaling. This compound has also been shown to inhibit other kinases, including DNA-PK and mTOR, although its effects on these enzymes are less potent than its effects on PI3K.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis by blocking PI3K/Akt signaling. In T cells, this compound inhibits T cell activation and differentiation by blocking PI3K signaling. In neurons, this compound has been shown to inhibit synaptic plasticity and memory formation by blocking PI3K/Akt signaling. In cardiovascular research, this compound has been shown to inhibit cardiac hypertrophy and fibrosis by blocking PI3K signaling.
Vorteile Und Einschränkungen Für Laborexperimente
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one is a valuable tool compound for studying the role of PI3K in various cellular processes. Its advantages include its potency and selectivity for PI3K, its ability to inhibit all isoforms of PI3K, and its well-characterized mechanism of action. However, this compound also has some limitations for lab experiments. It has been shown to inhibit other kinases, including DNA-PK and mTOR, which may complicate the interpretation of experimental results. In addition, this compound has poor solubility in aqueous solutions, which may limit its use in certain experimental systems.
Zukünftige Richtungen
Future research on 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one is likely to focus on several areas. First, there is a need for more selective inhibitors of PI3K that do not inhibit other kinases, such as DNA-PK and mTOR. Second, there is a need for more water-soluble derivatives of this compound that can be used in aqueous solutions. Third, there is a need for more in vivo studies to investigate the effects of PI3K inhibition on various physiological processes, including cancer growth, immune function, and cardiovascular function. Finally, there is a need for more studies to investigate the potential therapeutic applications of PI3K inhibitors, including this compound, in various disease states.
Synthesemethoden
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one was first synthesized by Vlahos et al. in 1994 using a multi-step process. The synthesis involves the condensation of 4-propyl-2H-chromen-2-one with morpholine and formaldehyde to yield 8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one. This intermediate is then hydroxylated using potassium permanganate to yield this compound, which is the final product. Several modifications to the synthesis method have been reported in the literature, including the use of different reagents and solvents, but the basic strategy remains the same.
Eigenschaften
IUPAC Name |
7-hydroxy-8-(morpholin-4-ylmethyl)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-2-3-12-10-16(20)22-17-13(12)4-5-15(19)14(17)11-18-6-8-21-9-7-18/h4-5,10,19H,2-3,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRGDLAYHXRZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-acetyl-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5911699.png)

![8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one](/img/structure/B5911710.png)
![3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911724.png)
![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-(O-acetyloxime)](/img/structure/B5911725.png)
![methyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5911735.png)

![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5911754.png)
![2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5911758.png)
![methyl 4-{2-[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5911762.png)
![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911770.png)

